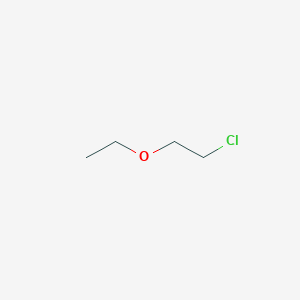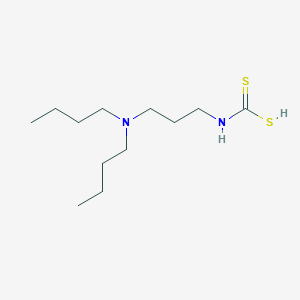
(S)-3-hydroxytridecan-4-one
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity. Techniques such as melting point determination, spectroscopic analysis, and solubility tests can be used .Scientific Research Applications
Role in Plant Defense
- Hydroxamic Acids in Cereals : Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, which are structurally related to (S)-3-hydroxytridecan-4-one, play a crucial role in the defense of cereals against pests, diseases, and in herbicide detoxification. Their significance in crop protection and allelopathic effects is well-established (Niemeyer, 1988).
Biomedical Applications
- Biodegradable Biomaterials : Polyhydroxyalkanoates (PHAs), which include compounds like poly 4-hydroxybutyrate and their copolymers, are biodegradable and used in various medical devices and tissue engineering. The similarity in chemical structure to (S)-3-hydroxytridecan-4-one suggests potential applications in biodegradable materials (Chen & Wu, 2005).
Role in Bacterial Communication
- Vibrio cholerae Autoinducer : (S)-3-hydroxytridecan-4-one is identified as a major autoinducer in Vibrio cholerae, influencing its virulence and biofilm formation. This discovery has implications for therapeutic strategies against cholera (Higgins et al., 2007).
Photocatalytic Applications
- Flavonol-based Fluorescent Probes : Flavonols, closely related to (S)-3-hydroxytridecan-4-one, are used in designing fluorescent probes for various sensing applications. Their unique photophysical properties enable applications in environmental and biological sensing (Qin et al., 2021).
Industrial Applications
- Biodegradable Polymers : Studies on poly(hydroxyalkanoate)s, which include hydroxybutyrate and hydroxyvalerate copolymers, provide insights into their applications in biodegradable materials and industrial biopolymers. This is relevant to (S)-3-hydroxytridecan-4-one due to their chemical similarities (Bayari & Severcan, 2005).
Renewable Chemical Production
- Monomeric Hydroxyvalerates from Levulinic Acid : Research on the production of hydroxyvalerates, including 4-hydroxyvalerate and 3-hydroxyvalerate, from renewable sources like levulinic acid, hints at potential pathways for synthesizing similar compounds like (S)-3-hydroxytridecan-4-one (Martin & Prather, 2009).
Safety And Hazards
This involves understanding the risks associated with the handling and disposal of the compound. Material safety data sheets (MSDS) provide information on physical and chemical hazards, health hazards, protective measures, and safety precautions for handling, storing, and transporting the compound .
Future Directions
properties
IUPAC Name |
(3S)-3-hydroxytridecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(15)12(14)4-2/h12,14H,3-11H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRHIIOUJRCXDH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)[C@H](CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-hydroxytridecan-4-one | |
CAS RN |
1004296-82-5 | |
| Record name | CAI-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004296825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAI-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V33V4UW6NJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)










